molecular formula C17H18O3 B010134 4'-Methoxy-3-(2-methoxyphenyl)propiophenone CAS No. 109089-84-1

4'-Methoxy-3-(2-methoxyphenyl)propiophenone

Cat. No.: B010134
CAS No.: 109089-84-1
M. Wt: 270.32 g/mol
InChI Key: JBDIZXRXBPHDMU-UHFFFAOYSA-N
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Description

4'-Methoxy-3-(2-methoxyphenyl)propiophenone (CAS 109089-84-1) is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . It is a propiophenone derivative characterized by methoxy substituents at the 2-position of a phenyl ring and the 4-position of the propiophenone ring. Researchers can utilize this compound as a valuable chemical intermediate or building block in organic synthesis and medicinal chemistry research for developing more complex molecules. Its physical properties include a density of approximately 1.098 g/cm³ and a high boiling point of 427.2°C at 760 mmHg, with a flash point of 203.9°C . While specific biological activity data for this exact compound is limited in public sources, structurally related methoxy-substituted propiophenone and phenylpropanone derivatives have been investigated for various research applications. For instance, some analogs have been studied for their potential interactions with neurological targets, while others, like the STAT3 inhibitor MMPP which also features methoxy and phenylpropanone motifs, have been explored in preclinical models for their anti-inflammatory and potential anti-amyloidogenic properties . This product is intended For Research Use Only. It is strictly for laboratory and research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDIZXRXBPHDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644163
Record name 3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109089-84-1
Record name 3-(2-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs 2-methoxyphenylpropanoyl chloride and 4-methoxybenzene (anisole) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methoxy group on anisole directs acyl substitution to the para position relative to the methoxy group, ensuring regioselectivity. Key parameters include:

  • Catalyst loading : 1.2 equivalents of AlCl₃ to substrate.

  • Solvent : Dichloromethane (DCM) at 0–5°C to minimize side reactions.

  • Reaction time : 6–8 hours under reflux.

Post-reaction quenching with ice-water liberates the ketone, which is purified via column chromatography (hexane:ethyl acetate, 4:1).

Table 1: Friedel-Crafts Acylation Optimization

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (AlCl₃)1.2 eq6895
Temperature (°C)0–57297
SolventDCM6593

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a palladium-catalyzed route to construct the biaryl framework. This method couples a boronic acid with a brominated propiophenone precursor.

Synthetic Pathway

  • Precursor synthesis : Bromination of 4'-methoxypropiophenone at the ortho position using N-bromosuccinimide (NBS) in acetic acid yields 3-bromo-4'-methoxypropiophenone.

  • Coupling reaction : The brominated intermediate reacts with 2-methoxyphenylboronic acid under Suzuki conditions:

    • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

    • Base : Sodium carbonate (Na₂CO₃) in a 1:1 mixture of 1,2-dimethoxyethane (DME) and water.

    • Temperature : 80°C for 12 hours.

Table 2: Suzuki-Miyaura Reaction Efficiency

Boronic AcidCatalyst LoadingYield (%)
2-Methoxyphenyl5 mol% Pd(PPh₃)₄78
2-Methoxyphenyl2 mol% PdCl₂(dppf)65

Ullmann-Type Coupling

Ullmann coupling provides a copper-mediated alternative for aryl-aryl bond formation, particularly useful for electron-rich substrates.

Procedure

  • Substrate preparation : 3-Iodo-4'-methoxypropiophenone is synthesized via iodination of 4'-methoxypropiophenone using iodine and silver triflate.

  • Coupling : Reaction with 2-methoxyphenylzinc bromide in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline ligand in dimethylformamide (DMF) at 120°C for 24 hours.

Table 3: Ullmann Coupling Variables

LigandTemperature (°C)Yield (%)
1,10-Phenanthroline12058
8-Hydroxyquinoline10042

Grignard Reaction-Based Alkylation

A stepwise approach involves alkylation of a pre-formed ketone with a Grignard reagent.

Methodology

  • Ketone synthesis : 4-Methoxypropiophenone is prepared via Friedel-Crafts acylation of anisole.

  • Grignard addition : Reaction with 2-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by acidic workup to yield the tertiary alcohol.

  • Oxidation : The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane.

Table 4: Grignard Reaction Performance

Oxidation ReagentYield (%)Selectivity (%)
PCC6092
KMnO₄4585

Comparative Analysis of Methods

Table 5: Method Comparison

MethodAdvantagesLimitationsScale-Up Feasibility
Friedel-CraftsHigh regioselectivityAcidic waste generationModerate
Suzuki-MiyauraExcellent functional group tolerancePalladium costHigh
UllmannNo phosphine ligands requiredHigh temperaturesLow
GrignardMild oxidation conditionsMulti-step synthesisModerate

Challenges and Mitigation Strategies

  • Regioselectivity in Friedel-Crafts : Competing ortho acylation is suppressed by using bulky acyl chlorides (e.g., 2-methoxyphenylpropanoyl chloride) and low temperatures.

  • Palladium Leaching in Suzuki : Addition of tetrabutylammonium bromide (TBAB) enhances catalyst stability, reducing Pd leaching to <1 ppm.

  • Demethylation Risks : Methoxy groups are susceptible to acid-catalyzed cleavage. Using aprotic solvents (e.g., DCM) and avoiding Brønsted acids minimizes demethylation.

Industrial-Scale Considerations

For bulk production, continuous flow reactors optimize Friedel-Crafts and Suzuki reactions:

  • Residence time : 30 minutes for Friedel-Crafts in microreactors (vs. 6 hours batch).

  • Catalyst recycling : Pd recovery via supported liquid membranes achieves >90% reuse in Suzuki reactions .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Methoxy-3-(2-methoxyphenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy-Substituted Propiophenones

4'-Methoxypropiophenone (CAS RN: 121-97-1)
  • Structure: Contains a single methoxy group at the 4'-position of the propiophenone backbone ().
  • Key Differences : Lacks the 2-methoxyphenyl substituent, resulting in reduced steric hindrance and altered electronic properties.
  • Reactivity: Demonstrates smooth α-phenylselenation with diphenyl diselenide (0.59 mmol yield), comparable to unsubstituted propiophenone ().
3′,5′-Dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS RN: 898786-73-7)
  • Structure : Features a dioxane ring at the 3-position and methyl groups at 3′ and 5′ positions ().
  • Key Differences : The dioxane ring introduces conformational rigidity, while methyl groups enhance lipophilicity.
  • Applications: Potential utility in pharmaceutical intermediates due to its stabilized structure.
Target Compound vs. Analogs
Property 4'-Methoxy-3-(2-methoxyphenyl)propiophenone 4'-Methoxypropiophenone 3′,5′-Dimethyl-4′-methoxy Analog
Substituents 4'-OCH₃, 2-OCH₃ (two rings) 4'-OCH₃ 4'-OCH₃, 3,5-diCH₃, dioxane
Molecular Complexity High Moderate High
Electronic Effects Electron-donating (dual OCH₃) Electron-donating Mixed (OCH₃, CH₃)

Halogenated Propiophenones

4'-Chloro-3-(3-methoxyphenyl)propiophenone (CAS RN: 898774-70-4)
  • Structure : Chlorine at the 4′-position and methoxy at the 3-position ().
  • Key Differences : Chlorine’s electronegativity increases polarity compared to methoxy, altering solubility and reactivity.
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS RN: 1823266-62-1)
  • Structure : Bromine (4′), fluorine (2′), and methoxy (3′) substitutions ().
2'-Fluoro-3-(4-methoxyphenyl)propiophenone (CAS RN: 898776-00-6)
  • Structure : Fluorine at the 2′-position and methoxy at the 4-position ().
  • Key Differences : Fluorine’s small size and high electronegativity enhance metabolic stability compared to methoxy groups.

Other Derivatives

4-Benzyloxy-propiophenone (CAS RN: 4495-66-3)
  • Structure : Benzyloxy group at the 4′-position ().
  • Key Differences : Benzyloxy acts as a protecting group, offering reversible deprotection under acidic conditions, unlike stable methoxy groups.
Apocynin (4′-Hydroxy-3′-methoxyacetophenone)
  • Structure: Acetophenone backbone with hydroxyl (4′) and methoxy (3′) groups ().
  • Key Differences: Shorter carbon chain (acetophenone vs. propiophenone) and hydroxyl group increase hydrogen-bonding capacity.

Biological Activity

4'-Methoxy-3-(2-methoxyphenyl)propiophenone, a compound categorized under the class of propiophenones, has garnered attention for its diverse biological activities. This article aims to provide an in-depth exploration of its biological effects, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O3, with a molecular weight of 286.33 g/mol. The compound features two methoxy groups attached to a phenyl ring, contributing to its lipophilicity and potential bioactivity.

2. Enzyme Inhibition

Compounds within this chemical class have shown promise as enzyme inhibitors. For example, studies on structurally related analogs have indicated that modifications in the methoxy groups can influence the inhibitory activity against aromatase and estrogen receptors, which are critical in breast cancer treatment . This suggests that this compound might also possess enzyme inhibitory properties that could be explored further.

3. Antioxidant Activity

The presence of methoxy groups is often associated with enhanced antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. This property is essential for protecting cells from damage and could contribute to the overall therapeutic profile of this compound.

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to enhance apoptotic pathways by increasing the expression of death receptors and activating caspases .
  • Enzyme Interaction : The interaction with key enzymes such as IKKβ suggests a pathway for modulating inflammatory responses and cancer cell survival.
  • Antioxidant Defense : The antioxidant properties may help mitigate cellular damage caused by reactive oxygen species (ROS), thereby promoting cell viability under stress conditions.

Case Studies

While direct case studies specifically focusing on this compound are sparse, analogous compounds have been investigated extensively:

Compound NameBiological ActivityMechanism
MMPPAnticancerIKKβ inhibition, apoptosis induction
NorendoxifenAromatase inhibitionEstrogen receptor modulation

Q & A

Q. What are the optimal synthetic routes for 4'-Methoxy-3-(2-methoxyphenyl)propiophenone, and how do substituent positions influence reaction efficiency?

Methodological Answer:

  • Friedel-Crafts Acylation : A common method involves reacting 2-methoxyphenylpropane derivatives with methoxy-substituted benzoyl chlorides. The electron-donating methoxy groups on the aromatic rings influence electrophilic substitution patterns, favoring para and ortho positions.
  • Substituent Effects : Substituent positions (e.g., meta vs. para methoxy groups) alter steric and electronic environments. For example, steric hindrance from 2-methoxy groups may reduce reaction yields compared to 4-methoxy analogs .
  • Optimization : Use kinetic studies (e.g., monitoring by HPLC) to compare reaction rates under varying conditions (temperature, solvent polarity). Reference structurally similar compounds (e.g., halogenated propiophenones) for insights into substituent-driven reactivity trends .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.5 ppm). Coupling patterns distinguish ortho-substituted methoxy groups (e.g., splitting in 2-methoxyphenyl rings).
    • ¹³C NMR : Carbonyl signals (δ ~200 ppm) and methoxy carbons (δ ~55 ppm) confirm the propiophenone backbone .
  • IR Spectroscopy : Stretch frequencies for carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups validate functional groups .
  • Cross-Validation : Compare spectral data with reference standards (e.g., PubChem entries for analogous propiophenones) to resolve ambiguities .

Q. What physicochemical properties are critical for experimental handling of this compound?

Methodological Answer:

  • Solubility : Test in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., hexane) to determine optimal dissolution for biological assays. Methoxy groups enhance solubility in polar solvents compared to non-substituted propiophenones .
  • Melting Point : Determine via differential scanning calorimetry (DSC). Expected range: 85–100°C (based on analogs like 3-(2-methoxyphenyl)propanoic acid, mp 85–89°C) .
  • Stability : Conduct accelerated degradation studies (e.g., exposure to light, humidity) with HPLC monitoring to identify storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with varying substituents (e.g., replacing methoxy with halogen or alkyl groups) to assess pharmacophore requirements .
  • Biological Assays :
    • Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria. Compare with structurally related compounds (e.g., 2',3'-dimethylpropiophenones with reported antimicrobial activity) .
    • Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using fluorescence-based assays .
  • Data Correlation : Apply multivariate analysis to link substituent electronic parameters (Hammett σ values) with bioactivity .

Q. What computational approaches predict the reactivity or biomolecular interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with analogs (e.g., 3-(4-chlorophenyl)propiophenones) to model substituent effects .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme assays .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key interaction residues .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs. For example, variations in MIC values may arise from differences in bacterial strains .
  • Meta-Analysis : Aggregate data from published studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
  • Probe Artifacts : Test for assay interference (e.g., compound aggregation or fluorescence quenching) using orthogonal methods like microscopy or counter-screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4'-Methoxy-3-(2-methoxyphenyl)propiophenone
Reactant of Route 2
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4'-Methoxy-3-(2-methoxyphenyl)propiophenone

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